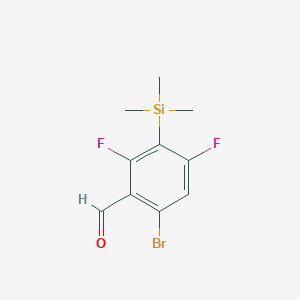

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde

Übersicht

Beschreibung

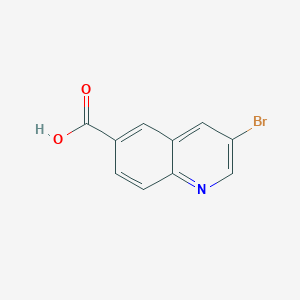

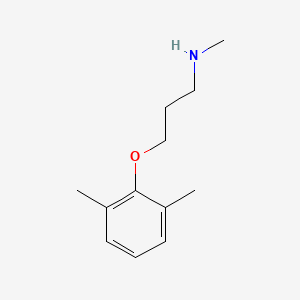

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrF2OSi and a molecular weight of 293.18 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

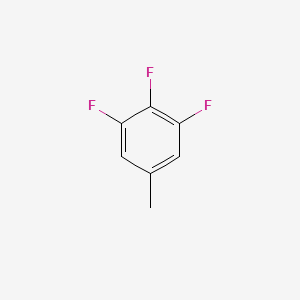

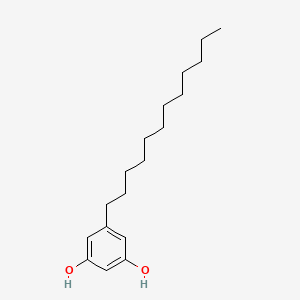

The InChI code for this compound is 1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen

Electrophilic Ipso Substitution

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde's application in electrophilic ipso substitution is highlighted in a study by Coe, Stuart, and Moody (1998). They explored the bromodesilylation of fluoroaromatic compounds, demonstrating how the trimethylsilyl groups in fluoroaromatic compounds like 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde can be substituted to yield bromodifluorobenzenes. This process is crucial for synthesizing various aromatic compounds with specific substitutions, which can have applications in pharmaceuticals, agrochemicals, and material sciences (Coe, Stuart, & Moody, 1998).

Photolabile Protecting Groups

In the realm of photolabile protecting groups, 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde plays a crucial role. Lu et al. (2003) demonstrated the use of a derivative of this compound as a photoremovable protecting group for aldehydes and ketones. This is especially significant in controlled drug release and photodynamic therapy, where precise control over the release of active agents is required (Lu et al., 2003).

Synthesis and Structural Analysis

A study by Arunagiri et al. (2018) sheds light on the synthesis of novel compounds involving 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde. They examined the structural and electronic properties of these compounds using techniques like X-ray crystallography, vibrational spectroscopy, and DFT calculations. Such research provides insights into the molecular properties of this compound, which can be vital for developing new materials with unique properties (Arunagiri et al., 2018).

Catalysis and Chemical Synthesis

The compound's role in catalysis is exemplified in a study by Lundgren et al. (2003), where they used derivatives of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde in ytterbium-catalyzed silylcyanation reactions. This process is crucial for synthesizing organosilicon compounds, which are widely used in pharmaceuticals, electronics, and other industries. The ability to catalyze these reactions efficiently and selectively is a significant contribution to synthetic organic chemistry (Lundgren et al., 2003).

Polymer Synthesis

In polymer science, derivatives of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde are used as monomers for copolymerization. The study by Soto et al. (2019) explored the synthesis and copolymerization of new halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates, derived from compounds like 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde. These polymers have potential applications in advanced materials, coatings, and biomedical devices (Soto et al., 2019).

Synthesis of Heterocyclic Compounds

Another significant application of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is in the synthesis of heterocyclic compounds. Mikami et al. (2019) used it for preparing benzo[b]thiophenes, which are valuable intermediates in pharmaceutical and agrochemical industries. Their research demonstrated the versatility of this compound in synthesizing complex molecular structures (Mikami et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

6-bromo-2,4-difluoro-3-trimethylsilylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLRYNSZBTZXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C=C1F)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591975 | |

| Record name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |

CAS RN |

651326-71-5 | |

| Record name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)